

Siremadlin phase transition success rate benchmark comparison

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Compound Focus: Siremadlin

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Siremadlin Clinical Development Overview

Development Aspect	Details
Developer	Novartis [1]
Drug Target	HDM2/p53 [1]
Key Indication	Post-Polycythemia Vera Myelofibrosis (PPV-MF) [1]
Current Phase	Phase II (for PPV-MF) [1]
Phase Transition Success Rate (PTSR)	58% (aligned with the indication benchmark for Phase II drugs in PPV-MF) [1]

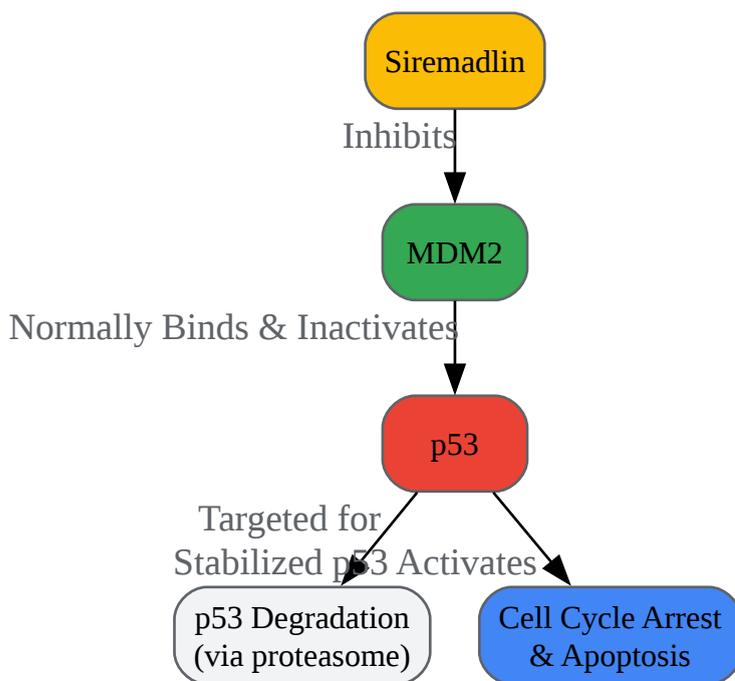
Mechanism of Action and Experimental Evidence

Siremadlin is a small molecule designed to selectively block the interaction between the p53 tumor suppressor protein and its primary negative regulator, MDM2 (also known as HDM2 in humans) [2] [3].

Detailed Mechanism of Action

The p53 protein plays a critical role in preventing cancer by inducing cell cycle arrest and apoptosis. However, its activity is tightly controlled by MDM2, which binds to p53 and promotes its degradation [3]. **Siremadlin** binds to MDM2, disrupting this interaction and leading to the stabilization and accumulation of active p53 in tumor cells that have a wild-type (non-mutated) *TP53* gene [2] [3]. This activation triggers programmed cell death.

The diagram below illustrates this targeted pathway.



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Preclinical Experimental Protocol

A 2025 study evaluated **Siremadlin** (HDM201) in Chronic Lymphocytic Leukemia (CLL) models, providing a clear example of the experimental methodology used in its development [2].

- **Cell Lines & Samples:** The study used a panel of human B-cell leukemia lines (e.g., Nalm-6) with varying *TP53* status (wild-type, heterozygous knockout, homozygous knockout), alongside primary CLL patient samples [2].

- **Compound Preparation:** HDM201 was dissolved in DMSO to create a 20 mM stock solution, with subsequent aliquots stored at -20°C [2].
- **Viability Assay:** Cells were plated and treated with a concentration range of HDM201 (0-10 µM) for 72 hours. Cell growth inhibition was assessed using an XTT assay kit, which measures metabolic activity as a proxy for viable cell count [2].
- **Key Findings:** The study confirmed that **TP53 wild-type and heterozygous cells were sensitive to Siremadlin**, while **homozygous TP53-knockout and TP53-mutant cells exhibited significant resistance**. This demonstrates the compound's reliance on a functional p53 pathway for its mechanism of action [2].

Clinical Trial Design and Findings

The first-in-human Phase I study (NCT02143635) established the foundation for **Siremadlin's** clinical development by evaluating its safety and determining recommended doses for future studies [3] [4].

Phase I Clinical Trial Protocol

- **Patient Population:** Adults with wild-type *TP53* advanced solid tumors or hematologic malignancies (mostly Acute Myeloid Leukemia - AML) [3].
- **Study Design:** A multicenter, open-label, dose-escalation study exploring multiple dosing regimens to compare pulsed high-dose versus fractionated low-dose schedules [3].
- **Dosing Regimens:** Key regimens included:
 - **Regimen 1A:** Single dose every 21 days.
 - **Regimen 1B:** Dosing on days 1 and 8 of a 28-day cycle.
 - **Regimen 2C:** Dosing on days 1-7 of a 28-day cycle [3].
- **Primary Endpoint:** Incidence of dose-limiting toxicities (DLTs) during the first treatment cycle [3].

Key Clinical Results and Identified Doses

The trial established Recommended Doses for Expansion (RDEs) for future studies, which are summarized below.

Dosing Regimen	Recommended Dose for Expansion (RDE)	Reported Response Rate (AML patients)
1A (Single dose, 21-day cycle)	250 mg	20.0% [3]
1B (Days 1 & 8, 28-day cycle)	120 mg	4.2% [3]
2C (Days 1-7, 28-day cycle)	45 mg	22.2% [3]

- **Safety Profile:** The most common treatment-related adverse events were hematological, particularly **thrombocytopenia and neutropenia**, which are considered on-target effects of MDM2 inhibition due to p53's role in the bone marrow. Tumor lysis syndrome was also observed in some patients with hematologic malignancies [3].

Current Status and Future Directions

Siremadlin's clinical development is ongoing, with research exploring its potential in various cancers and combination therapies.

- **Ongoing Combination Trial:** A platform study (NCT04097821) is currently recruiting myelofibrosis patients to evaluate the safety and efficacy of **Siremadlin** in combination with Ruxolitinib, an established JAK inhibitor [5]. This trial includes patients with Primary Myelofibrosis (PMF), Post-Essential Thrombocythemia Myelofibrosis (PET-MF), and Post-Polycythemia Vera Myelofibrosis (PPV-MF) [5].
- **Future Research:** The future clinical utility of **Siremadlin** will likely depend on identifying robust biomarkers for patient selection (primarily *TP53* status) and developing effective combination regimens to broaden its efficacy and manage on-target toxicities [2] [3].

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References

1. succinate by Novartis for Post-Polycythemia Vera... Siremadlin [pharmaceutical-technology.com]
2. Targeting the MDM2-p53 Interaction with Siremadlin [pmc.ncbi.nlm.nih.gov]
3. Results from a First-in-Human Phase I Study of Siremadlin ... [pmc.ncbi.nlm.nih.gov]
4. Results from a First-in-Human Phase I Study of Siremadlin ... [pubmed.ncbi.nlm.nih.gov]
5. Clinical Trial: NCT04097821 - Myelofibrosis [mycancergenome.org]

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